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7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1625701
CAS No.: 69141-72-6
M. Wt: 134.14 g/mol
InChI Key: OXKJOXHMEAWGNG-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Synthetic and Medicinal Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond and containing at least one atom other than carbon within their cyclic structure, are cornerstones of synthetic and medicinal chemistry. mdpi.commdpi.com Their rigid, three-dimensional structures provide a unique scaffold that can be decorated with various functional groups to modulate their biological activity and physical properties. mdpi.com This structural rigidity can lead to more specific interactions with biological targets, such as enzymes and receptors, making them highly valuable in the design of new therapeutic agents. mdpi.com The diverse electronic properties of fused heterocycles also make them attractive for applications in material science, including the development of organic semiconductors and catalysts.

The introduction of heteroatoms like nitrogen, oxygen, or sulfur into the fused ring system imparts distinct chemical characteristics, influencing properties such as polarity, solubility, and the ability to form hydrogen bonds. mdpi.com These features are critical for the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, a vast number of pharmaceuticals and biologically active natural products incorporate fused heterocyclic motifs.

Overview of Triazolopyrimidine Isomers and Nomenclature Conventions Relevant to the [4,3-c] Scaffold

The triazolopyrimidine system is a key example of a fused heterocycle, formed by the fusion of a triazole ring and a pyrimidine (B1678525) ring. This fusion can occur in several ways, leading to a number of structural isomers. The nomenclature of these isomers is determined by the points of fusion between the two rings. The numbers in brackets, such as nih.govmdpi.comscbt.comtriazolo[4,3-c]pyrimidine, indicate how the smaller ring (the 1,2,4-triazole) is fused to the larger ring (the pyrimidine). The first two numbers, '4,3', denote the bond of the triazole involved in the fusion, while the letter 'c' indicates the bond of the pyrimidine to which it is fused.

There are eight possible isomers of the triazolopyrimidine nucleus, with the [1,5-a] and [4,3-a] isomers being among the most extensively studied in medicinal chemistry. The [4,3-c] isomer, which is the focus of this article, represents a less common but still significant scaffold. The position of the methyl group is indicated by the number preceding the name, in this case, '7-Methyl'.

Research Focus on 7-Methyl-nih.govmdpi.comscbt.comtriazolo[4,3-c]pyrimidine within the Broader Triazolopyrimidine Family

While the broader triazolopyrimidine family has been the subject of extensive research leading to the development of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific isomer 7-Methyl- nih.govmdpi.comscbt.comtriazolo[4,3-c]pyrimidine has received comparatively less direct attention in the scientific literature. Much of the available research focuses on related derivatives or other isomeric forms. For instance, a 1989 study described the synthesis of derivatives of 7-methyl-5-oxo-1,5-dihydro-8- nih.govmdpi.comscbt.com-triazolo [4,3-c]pyrimidinecarboxylic acid. nih.gov This suggests that the core 7-Methyl- nih.govmdpi.comscbt.comtriazolo[4,3-c]pyrimidine scaffold serves as a foundational structure for the synthesis of more complex molecules. The exploration of this specific isomer is important for a comprehensive understanding of the structure-activity relationships within the entire triazolopyrimidine class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B1625701 7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 69141-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-6-9-8-4-10(6)3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKJOXHMEAWGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499336
Record name 7-Methyl[1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69141-72-6
Record name 7-Methyl[1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methyl 1 2 3 Triazolo 4,3 C Pyrimidine and Its Derivatives

Annulation Strategies for Triazolopyrimidine Ring Systems

The fusion of a triazole ring with a pyrimidine (B1678525) ring is a fundamental and versatile approach for synthesizing various isomers of triazolopyrimidines. researchgate.netnih.govbenthamdirect.comresearchgate.net This can be accomplished by constructing the pyrimidine ring onto a pre-formed triazole nucleus or, conversely, by forming the triazole ring on a pyrimidine scaffold. researchgate.netnih.govbenthamdirect.com

In this approach, the synthesis begins with a substituted 1,2,4-triazole. The pyrimidine ring is then constructed by reacting the aminotriazole with appropriate reagents that can form the six-membered ring. A common method involves the reaction of 3-amino-1,2,4-triazole with β-dicarbonyl compounds or their equivalents, such as β-ketoesters or malondialdehydes. nih.govresearchgate.net For instance, the condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate (B1235776) is a well-established method for producing 7-hydroxy-5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, a structural isomer of the target compound. mdpi.com By selecting appropriately substituted aminotriazoles and pyrimidine-forming reagents, this strategy can be adapted to yield a wide array of triazolopyrimidine derivatives. researchgate.net

Conversely, the triazole ring can be annulated onto a pre-existing pyrimidine ring. researchgate.netnih.govbenthamdirect.com This strategy typically starts with a pyrimidine derivative containing reactive functional groups at adjacent positions, which are suitable for forming the five-membered triazole ring. A key intermediate for this pathway is a hydrazinopyrimidine. nih.gov For example, the synthesis of 7-methyl-5-oxo-1,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives has been successfully achieved starting from derivatives of 4-hydrazino-6-methylpyrimidine. nih.gov The hydrazino group can be cyclized with various one-carbon electrophiles, such as formic acid, orthoesters, or acid chlorides, to complete the triazole ring and form the fused bicyclic system. kjpupi.id

Table 1: Comparison of Annulation Strategies

StrategyStarting MaterialKey Reagent(s)Resulting Isomer (Example)
Pyrimidine to Triazole 3-Amino-1,2,4-triazoleβ-Dicarbonyl compounds (e.g., Ethyl acetoacetate) nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine
Triazole to Pyrimidine 4-HydrazinopyrimidineOne-carbon electrophiles (e.g., Triethoxymethane) nih.govnih.govnih.govTriazolo[4,3-c]pyrimidine

Cyclocondensation Reactions in Triazolopyrimidine Synthesis

Cyclocondensation reactions are powerful tools in heterocyclic chemistry, allowing for the efficient construction of ring systems in a single step from multiple components. researchgate.net These reactions are widely employed for the synthesis of triazolopyrimidines and can be categorized into intramolecular and intermolecular processes. researchgate.netresearchgate.net

Intramolecular cyclocondensation involves a molecule that contains all the necessary atoms and functional groups to form the bicyclic ring system upon cyclization. researchgate.netkjpupi.id For the synthesis of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines, this could involve a precursor such as an N-(pyrimidin-4-yl)hydrazide. For example, some researchers have investigated the intramolecular cyclization of acylamino intermediates, formed from the reaction of an amino-triazolopyrimidine with a reactive acyl chloride, to yield tricyclic compounds. kjpupi.id In a related example, a hydrazide was subjected to intramolecular cyclization in the presence of sodium hydroxide (B78521) to yield a fused heterocyclic compound. kjpupi.id These reactions are often promoted by heat or the presence of a catalyst (acid or base) to facilitate the ring-closing dehydration or elimination step.

This intermolecular approach typically involves the reaction of an aminotriazole with a 1,3-dielectrophilic species, such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or their synthetic equivalents. nih.govresearchgate.netresearchgate.net The reaction between 3-amino-1,2,4-triazole and compounds like ethyl acetoacetate or acetylacetone (B45752) is a classic example that leads to the thermodynamically stable nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine isomers. nih.govjocpr.com While this specific reaction commonly yields the [1,5-a] isomer, modifications to the substrates and reaction conditions can influence the regioselectivity of the cyclization. For instance, multicomponent reactions involving 3-amino-1,2,4-triazole, various aldehydes, and a suitable third component have been developed to generate diverse triazolopyrimidine libraries. nih.gov

Table 2: Examples of Cyclocondensation Reactions in Triazolopyrimidine Synthesis

Reaction TypeStarting MaterialsConditionsProduct TypeReference
Intramolecular Acylamino intermediateHeat (80-90°C)Tricyclic fused system kjpupi.id
Three-Component 3-Aminotriazole, Aldehydes, Ketene N,S-acetalTrichloroacetic acid, Room Temperature nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine nih.gov
Condensation 3-Amino-1,2,4-triazole, Ethyl acetoacetateAcetic acid, Reflux nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine mdpi.com

Oxidative Cyclization Reactions Leading tonih.govnih.govnih.govtriazolo[4,3-c]pyrimidine

Oxidative cyclization provides a direct route to the triazolopyrimidine ring system from acyclic or partially cyclized precursors. researchgate.net This method typically involves the formation of a key nitrogen-carbon or nitrogen-nitrogen bond under oxidative conditions.

A prominent example is the oxidative cyclization of pyrimidinylhydrazones. nih.gov In this strategy, a 4-hydrazinopyrimidine is first condensed with an aldehyde to form a corresponding hydrazone. This intermediate is then treated with an oxidizing agent, such as iodobenzene (B50100) diacetate (IBD), to induce cyclization. nih.gov This reaction has been shown to initially produce nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives. nih.gov However, it is noteworthy that these [4,3-c] isomers can be prone to rearrangement under certain conditions, such as in the presence of acid, to furnish the more thermodynamically stable nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine isomers via a Dimroth rearrangement. nih.gov Other oxidizing agents like ferric chloride (FeCl₃) have also been used to effect the oxidative cyclization to form related fused triazolopyrimidine systems. nih.gov The choice of oxidant and reaction conditions is crucial for the successful synthesis and isolation of the desired isomer. nih.govmdpi.com

Bromine-Mediated Oxidative Cyclization of Hydrazones

While specific examples detailing bromine-mediated oxidative cyclization for 7-Methyl- nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine are not extensively documented in the provided context, the use of halogens as oxidizing agents is a known strategy for cyclizing hydrazones into fused triazole systems. The general mechanism involves the oxidation of the hydrazone moiety, which generates a reactive intermediate that subsequently undergoes intramolecular cyclization. The choice of solvent and reaction conditions is critical to control the reaction pathway and minimize side products.

Iodobenzene Diacetate (IBD)-Mediated Oxidative Cyclization

Iodobenzene diacetate (IBD), a hypervalent iodine reagent, serves as an effective oxidizing agent for the synthesis of nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine derivatives from pyrimidinylhydrazones. nih.gov The reaction proceeds via an oxidative cyclization mechanism. For instance, the treatment of 6-chloro-4-pyrimidinylhydrazones with IBD in a solvent like dichloromethane (B109758) leads to the formation of the corresponding nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine derivatives. nih.gov

A notable aspect of this reaction is the potential for a subsequent Dimroth rearrangement, where the initially formed nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine isomerizes to the more thermodynamically stable nih.govmdpi.comnih.govtriazolo[1,5-c]pyrimidine. nih.gov This rearrangement is often feasible under the reaction conditions, leading to the isolation of the [1,5-c] isomer in moderate to high yields. nih.gov The advantages of using IBD include mild reaction conditions and the avoidance of transition metals. mdpi.comscilit.com

A plausible reaction pathway involves the initial nucleophilic substitution of an acetoxy group from IBD by the hydrazone, followed by the elimination of iodobenzene to form a nitrilimine intermediate. This intermediate then undergoes intramolecular cyclization onto the pyrimidine nitrogen, followed by aromatization to yield the final triazolopyrimidine product. mdpi.com

Multicomponent Reactions (MCRs) for Efficient Triazolopyrimidine Construction

Multicomponent reactions (MCRs) have gained prominence as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. nih.gov These reactions are particularly valuable for creating libraries of structurally diverse compounds for biological screening. nih.govresearchgate.net

One-Pot Three-Component Synthetic Protocols

The synthesis of the isomeric nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine and nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine systems is often achieved through one-pot, three-component reactions. A common strategy involves the condensation of a 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound or a related active methylene (B1212753) species. nih.govmdpi.comnih.gov

For example, a series of 5-amino-7-aryl-7,8-dihydro- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine-6-carbonitriles were synthesized in good yields through a one-pot reaction of 3-amino-1,2,4-triazole, various aromatic aldehydes, and malononitrile. nih.gov This reaction can be catalyzed by a base such as sodium hydroxide and can be performed under conventional heating or ultrasound irradiation, with the latter often leading to shorter reaction times and improved yields. nih.gov Similarly, new triazolopyrimidine derivatives bearing an indole (B1671886) moiety have been produced via a three-component reaction of an aromatic carboxaldehyde, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile, using triethylamine (B128534) as a catalyst. japsonline.com

Another versatile protocol uses 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate to prepare nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine derivatives. mdpi.com These reactions demonstrate the flexibility of MCRs in assembling the triazolopyrimidine core. mdpi.comresearchgate.net

Table 1: Examples of Three-Component Synthesis of Triazolopyrimidine Derivatives

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Core StructureReference
3-Amino-1,2,4-triazoleAromatic AldehydeMalononitrileNaOH / Ethanol (B145695), Reflux nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine nih.gov
3-Amino-1,2,4-triazoleAromatic Carboxaldehyde3-Indolyl-3-oxopropanenitrileTriethylamine nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine japsonline.com
5-Amino-1-phenyl-1H-1,2,4-triazoleAromatic AldehydeEthyl AcetoacetateAPTS / Reflux nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine mdpi.com
3-Alkylthio-5-amino-1,2,4-triazoleAldehydeβ-Dicarbonyl CompoundDMF / Heat nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine nih.gov

Exploration of Reaction Efficiency and Substrate Scope in MCRs

The efficiency and utility of multicomponent reactions are heavily dependent on their tolerance to a wide range of substrates. Research in this area focuses on optimizing reaction conditions and exploring the compatibility of various functional groups on the starting materials. researchgate.net The three-component synthesis of nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidines, for instance, has been shown to be compatible with a broad spectrum of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. mdpi.com This wide substrate scope allows for the generation of a diverse library of derivatives. mdpi.com

In the synthesis of 7-(Aryl)- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines, the variation of substituents on the aromatic aldehyde component has been extensively studied. For example, in a Biginelli-like reaction, various substituted phenyl groups and heterocycles were introduced, demonstrating that the electronic and steric properties of the substituent can influence the biological activity of the final product. nih.gov The efficiency of these MCRs is often high, with reported yields ranging from moderate to excellent, highlighting the practical applicability of these methods for building chemical libraries. nih.govmdpi.comjapsonline.com

Green Chemistry Approaches in 7-Methyl-nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including triazolopyrimidines.

Catalytic Methods in Environmentally Benign Synthesis

A key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. mdpi.com In the context of triazolopyrimidine synthesis, catalytic methods offer milder and more environmentally friendly alternatives to traditional stoichiometric reagents. For example, the use of a catalytic amount of imidazole (B134444) in water for the synthesis of pyrazolone (B3327878) derivatives showcases a green approach that can be conceptually extended to other heterocyclic systems. acs.org

Visible-light photocatalysis represents a novel and green strategy for organic synthesis. acs.org A method for synthesizing 3-amino- nih.govmdpi.comnih.gov-triazolo[4,3-a]pyridine derivatives has been developed using visible light and an organic photocatalyst like Rhodamine 6G. acs.org This approach facilitates a cyclization-desulfurization reaction under mild, room-temperature conditions in an environmentally friendly solvent like ethanol, completely avoiding the need for metal catalysts. acs.org Such strategies, which utilize light as a clean energy source, are highly aligned with green chemistry principles and hold promise for the synthesis of related heterocyclic cores like 7-Methyl- nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine.

Solvent-Free and Aqueous Medium Reaction Conditions

The development of solvent-free and aqueous-based synthetic methods is a cornerstone of green chemistry, aiming to reduce the use of volatile and hazardous organic solvents. While specific examples for the synthesis of 7-Methyl- nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine under these conditions are not prominent in the literature, the application of these methods to analogous triazole and pyrimidine-based fused systems demonstrates their potential and viability.

One notable approach for related fused heterocycles involves iodine-mediated oxidative C-N and N-S bond formations in water, which provides a metal-free and environmentally friendly route to N-fused 3-amino-1,2,4-triazoles. evitachem.com This strategy showcases the feasibility of using water as a solvent for cyclization reactions that form the triazole ring. Another relevant example is the one-pot, three-component synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidines, which has been achieved without a solvent using a specialized TiO₂-based catalyst system, demonstrating high efficiency and very short reaction times. These examples suggest that similar solvent-free or aqueous multicomponent reactions could potentially be adapted for the synthesis of the nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine core.

The table below summarizes reaction conditions for related triazolopyrimidine syntheses under aqueous or solvent-free conditions, illustrating the general parameters that could be explored for the target compound.

Starting MaterialsReagent/CatalystSolventConditionsProduct TypeYield (%)Ref
2-Hydrazinopyridines, IsothiocyanatesI₂Waterrt, 1-2 h3-Amino- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines82-95 evitachem.com
5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetateTiO₂-catalystNone100 °CMulti-substituted nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidines85-96
3-Alkylthio-5-amino-1,2,4-triazoles, Aldehydes, β-Dicarbonyl compoundsNoneDMF130-160 °C nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidines65-92 nih.gov

This table presents data for structurally related compounds to illustrate the principles of solvent-free and aqueous synthesis for triazolopyrimidine systems.

Microwave and Ultrasound Assisted Synthetic Procedures

Alternative energy sources such as microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in organic synthesis to accelerate reaction rates, improve yields, and enhance selectivity. organic-chemistry.org These techniques have been successfully applied to the synthesis of various triazolopyrimidine isomers, suggesting their applicability for the preparation of 7-Methyl- nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. A notable example is the synthesis of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines from 5-(methylthio)-2H-1,2,4-triazol-3-amine, a dione, and an aldehyde in ethanol, which was completed in 10-15 minutes under microwave irradiation at 120 °C. nih.gov Similarly, a catalyst-free synthesis of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides in toluene (B28343) was achieved in 3 hours at 140 °C using microwave heating, yielding the product in high yield. These protocols highlight the potential for rapid, high-yielding synthesis of the target [4,3-c] isomer by adapting the appropriate pyrimidine and triazole precursors to microwave conditions.

Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation, which generates localized high pressures and temperatures, leading to enhanced reactivity. The synthesis of novel nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines has been achieved via the cyclocondensation of β-enaminones with 5-amino-1,2,4-triazole in acetic acid under ultrasound irradiation. nih.govresearchgate.net This method offers significant advantages, including shorter reaction times (5-17 minutes), mild conditions, and excellent yields compared to conventional heating methods. nih.govresearchgate.net Another study reported a four-component reaction to produce tetrahydroazolo[1,5-a]pyrimidines under ultrasonication, demonstrating the utility of this technique in complex multicomponent strategies.

The following table summarizes findings from studies on microwave and ultrasound-assisted synthesis of related triazolopyrimidine derivatives.

Starting MaterialsEnergy SourceSolventConditionsProduct TypeYield (%)Ref
5-(Methylthio)-2H-1,2,4-triazol-3-amine, Dione, AldehydeMicrowaveEthanol120 °C, 10-15 min nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidinesGood nih.gov
Enaminonitriles, BenzohydrazidesMicrowaveToluene140 °C, 3 h nih.govnih.govresearchgate.netTriazolo[1,5-a]pyridines89
β-Enaminones, 5-Amino-1,2,4-triazoleUltrasoundAcetic Acid99 °C, 5-17 min7-Substituted- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines76-96 nih.gov
3-Amino-1,2,4-triazole, Aromatic aldehydes, Pyruvic acidUltrasoundAcetic Acidrt, 120 min7-Azolylamino-tetrahydro nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines34-76

This table presents data for structurally related compounds to illustrate the application of microwave and ultrasound energy sources in the synthesis of triazolopyrimidine systems.

Chemical Reactivity and Transformation Mechanisms of 7 Methyl 1 2 3 Triazolo 4,3 C Pyrimidine Derivatives

Ring Rearrangement Studies of Triazolopyrimidine Isomers

One of the most prominent features of the beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidine system is its propensity to undergo rearrangement to a more stable isomeric form. This transformation, known as the Dimroth rearrangement, is a cornerstone of its chemistry.

The beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidine scaffold is often considered a kinetically favored product in certain synthetic routes, which can subsequently isomerize to the thermodynamically more stable beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-c]pyrimidine isomer. beilstein-journals.orgorganic-chemistry.org This rearrangement is a classic example of the Dimroth rearrangement, a common phenomenon in heterocyclic chemistry involving the transposition of ring atoms, typically a nitrogen and an exocyclic atom, but in this case, an internal ring transformation. beilstein-journals.orgorganic-chemistry.org

The rearrangement can be facilitated by various conditions, as summarized in the table below.

Factor Description Effect on Rearrangement
Thermodynamic Stability The [1,5-c] isomer is generally more stable than the [4,3-c] isomer.Driving force for the rearrangement.
Catalysts The rearrangement can be catalyzed by both acids (e.g., HCl) and bases. beilstein-journals.orgorganic-chemistry.orgAccelerates the rate of isomerization.
Solvents The choice of solvent can influence the rate of rearrangement. For instance, in one study, a beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidine derivative in ethanol (B145695) was observed to completely isomerize to the [1,5-c] form over ten days at room temperature. beilstein-journals.orgCan mediate proton transfer and influence the stability of intermediates.
Substituents The presence of certain substituents can impact the ease of rearrangement.Can electronically or sterically influence the reaction rate.

This isomerization is not merely a chemical curiosity; it has significant practical implications in the synthesis of triazolopyrimidine derivatives, as the initially formed, less stable isomer may spontaneously convert to the more stable form during the reaction or work-up. beilstein-journals.org

The mechanism of the Dimroth rearrangement from the beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c] to the [1,5-c] isomer is believed to proceed through a series of steps involving ring opening and subsequent ring closure. beilstein-journals.org A plausible pathway is outlined below:

Protonation: The process is often initiated by the protonation of a nitrogen atom in the heterocyclic system, which is facilitated by acidic conditions.

Ring Opening: The protonated intermediate undergoes a cleavage of the triazole ring, leading to an open-chain diazo intermediate.

Tautomerization: The open-chain intermediate can then undergo tautomerization, which involves a hydrogen shift. This step is crucial for repositioning the atoms for the subsequent ring closure.

Ring Closure: An intramolecular cyclization of the tautomerized intermediate occurs, forming the new, more stable [1,5-c] fused ring system.

Deprotonation: The final step involves the loss of a proton to yield the neutral beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-c]pyrimidine product.

This mechanistic understanding is crucial for controlling the outcome of synthetic reactions involving these heterocyclic systems, allowing chemists to either isolate the kinetic [4,3-c] product or to intentionally promote the rearrangement to the thermodynamic [1,5-c] isomer.

Substitution Reactions on the Triazolopyrimidine Core

The functionalization of the 7-Methyl- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidine core through substitution reactions is a key strategy for the synthesis of a diverse range of derivatives with potential biological activities. The presence of the pyrimidine (B1678525) ring, in particular, offers a handle for such modifications, especially when activated by a suitable leaving group.

The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring of the triazolopyrimidine system significantly activates it towards nucleophilic aromatic substitution (SNAr). While specific studies on 7-Methyl- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidine are not extensively detailed in the literature, the reactivity of related halogenated triazolopyrimidine systems provides valuable insights. For instance, it has been noted that 7-chloro-substituted beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-c]pyrimidines are amenable to further manipulation through nucleophilic substitution. beilstein-journals.org

Nucleophile Potential Product Significance
Amines (R-NH2)7-Amino- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidinesIntroduction of diverse amino functionalities.
Alcohols (R-OH)7-Alkoxy- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidinesFormation of ether linkages.
Thiols (R-SH)7-Thioether- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidinesIntroduction of sulfur-containing moieties.

The reactivity of the halogenated pyrimidine ring is a well-established principle in heterocyclic chemistry, and it is reasonable to expect that 7-halo-substituted beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidines would serve as versatile intermediates for the synthesis of a wide array of functionalized derivatives.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these methods are highly applicable to the functionalization of halogenated triazolopyrimidines. The presence of a chloro-substituent at the 7-position of the rearranged [1,5-c] isomer has been identified as a key feature that would allow for further modifications via metal-catalyzed cross-coupling reactions. beilstein-journals.org

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For a 7-chloro- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-c]pyrimidine, a potential Kumada coupling reaction is depicted below:

Reactants: 7-Chloro-5-methyl- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-c]pyrimidine and an organomagnesium halide (R-MgX).

Catalyst: Ni or Pd complex.

Product: 7-Alkyl/Aryl-5-methyl- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-c]pyrimidine.

Significance: Formation of new carbon-carbon bonds, allowing for the introduction of various alkyl and aryl substituents.

Buchwald–Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would be highly valuable for the synthesis of aminated triazolopyrimidine derivatives.

Reactants: 7-Chloro-5-methyl- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-c]pyrimidine and a primary or secondary amine (R1R2NH).

Catalyst: Pd complex with a suitable phosphine ligand.

Base: A non-nucleophilic base (e.g., sodium tert-butoxide).

Product: 7-(Dialkyl/Aryl)amino-5-methyl- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-c]pyrimidine.

Significance: A versatile method for the synthesis of a wide range of N-substituted derivatives, which are of significant interest in medicinal chemistry.

While specific examples of these cross-coupling reactions on the 7-Methyl- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidine core are yet to be extensively reported, the established principles of these reactions strongly suggest their applicability for the synthesis of novel and diverse derivatives from the corresponding halogenated precursors.

Oxidation and Reduction Processes of the Fused Heterocyclic Rings

The investigation of the oxidation and reduction behavior of the 7-Methyl- beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidine ring system is an area with limited specific research. However, related studies on the formation of the triazolopyrimidine core through oxidative cyclization provide some context. For instance, the synthesis of beilstein-journals.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-c]pyrimidine derivatives has been achieved through the oxidative cyclization of pyrimidinylhydrazones using reagents like iodobenzene (B50100) diacetate (IBD). beilstein-journals.org This process involves the formation of the fused heterocyclic system through an oxidation reaction, highlighting the accessibility of the ring system through such pathways.

Further Cyclization Reactions to Construct More Complex Heterocyclic Structures

The 7-methyl- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]pyrimidine scaffold, while being a significant heterocyclic system in its own right, also serves as a versatile intermediate for the synthesis of more complex, polycyclic heterocyclic structures. The inherent reactivity of the triazolopyrimidine core, particularly its susceptibility to rearrangement and the presence of reactive sites, allows for various cyclization strategies to be employed. These reactions are crucial for the development of novel compounds with potentially enhanced biological activities and diverse chemical properties.

One of the key transformation pathways for researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]pyrimidines is the Dimroth rearrangement, which leads to the formation of the thermodynamically more stable researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-c]pyrimidine isomers. This rearrangement is often observed during the synthesis of the [4,3-c] scaffold itself, particularly under acidic or thermal conditions beilstein-journals.orgnih.gov. The mechanism typically involves a ring-opening of the pyrimidine ring followed by rotation and subsequent ring-closure to yield the rearranged isomer. While this is a rearrangement to an isomeric system rather than the construction of an additional fused ring, it is a fundamental transformation that dictates the synthetic strategies towards more complex structures. Often, the desired complex fused system is designed to be synthesized from the more stable [1,5-c] isomer, which is readily accessible from the [4,3-c] precursor.

The construction of additional rings onto the triazolopyrimidine framework can be achieved through various intramolecular and intermolecular cyclization reactions. For instance, appropriately substituted derivatives of 7-methyl- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]pyrimidine can be designed to undergo intramolecular cyclization, leading to the formation of tetracyclic systems. Although direct examples starting from the 7-methyl derivative are not extensively documented, the principles of such cyclizations are well-established in heterocyclic chemistry.

A prevalent strategy for constructing fused heterocyclic systems involves the oxidative cyclization of precursor hydrazones. In the context of triazolopyrimidines, the synthesis of the researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]pyrimidine ring itself is often achieved through the oxidative cyclization of a corresponding pyrimidinylhydrazone beilstein-journals.orgnih.gov. By incorporating reactive functional groups into the pyrimidine or the hydrazone moiety, subsequent cyclization reactions can be orchestrated.

For example, the synthesis of thiazolo[4,5-e] researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-c]pyrimidine derivatives has been reported, demonstrating the fusion of a thiazole ring to the triazolopyrimidine system researchgate.net. While the final product is a derivative of the [1,5-c] isomer, the synthesis proceeds through intermediates that highlight the reactivity of the pyrimidine portion of the scaffold, which is analogous to the reactivity of the [4,3-c] isomer.

The following interactive data table summarizes representative examples of cyclization reactions involving the broader class of researchgate.netbeilstein-journals.orgnih.govtriazolopyrimidine derivatives, illustrating the formation of more complex heterocyclic structures. Due to the scarcity of direct examples starting from 7-methyl- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]pyrimidine, analogous transformations are included to demonstrate the synthetic potential.

Starting MaterialReagents and ConditionsResulting Complex Heterocyclic StructureReference
6-Chloro-4-pyrimidinylhydrazonesIodobenzene diacetate (IBD), Dichloromethane (B109758) researchgate.netbeilstein-journals.orgnih.govTriazolo[4,3-c]pyrimidine derivatives (undergo Dimroth rearrangement) beilstein-journals.orgnih.gov
Aldehyde-derived hydrazonesBromine-mediated oxidative cyclization8-Bromo-7-chloro researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]pyrimidines researchgate.net
4-Alkylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines70% Nitric acid (oxidative cyclization)7H-Pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidines researchgate.net
Benzothieno[2,3-d]pyrimidine hydrazonesLithium iodide or Sodium carbonate (oxidative cyclization)Benzothieno-fused 1,2,4-triazolo[4,3-c]pyrimidines or 1,2,4-triazolo[1,5-c]pyrimidines nih.gov

These examples underscore the utility of the researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]pyrimidine core as a building block for the synthesis of diverse and complex heterocyclic systems. The propensity for rearrangement to the [1,5-c] isomer is a key chemical feature that must be considered in the design of synthetic routes toward novel polycyclic compounds. Further research into the direct functionalization and subsequent cyclization of 7-methyl- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]pyrimidine is warranted to fully explore its potential in the construction of novel and intricate heterocyclic architectures.

Computational and Theoretical Investigations of 7 Methyl 1 2 3 Triazolo 4,3 C Pyrimidine

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the properties of triazolopyrimidine derivatives. jchemrev.comresearchgate.net It offers a balance between accuracy and computational cost, making it ideal for studying the geometric and electronic features of molecules like 7-Methyl- jchemrev.comutexas.edujournalijar.comtriazolo[4,3-c]pyrimidine.

Optimization of Molecular Geometries, Bond Lengths, and Angles

The initial step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy structure. For triazolopyrimidine systems, this is commonly achieved using DFT methods, such as the B3LYP functional, combined with various basis sets like 6-31G(d,p) or 6-311G(df,pd). journalijar.comnih.gov This process calculates the most stable arrangement of atoms by minimizing the forces acting on them, providing precise data on bond lengths and angles. researchgate.net

While specific experimental crystallographic data for 7-Methyl- jchemrev.comutexas.edujournalijar.comtriazolo[4,3-c]pyrimidine is not widely published, DFT calculations serve as a powerful predictive tool. The geometric parameters obtained through these calculations for related compounds have shown excellent agreement with data from X-ray diffraction studies. researchgate.net Below is an illustrative table of optimized geometric parameters for a related triazolopyrimidine derivative, demonstrating the typical output of such a computational study.

Interactive Table: Selected Bond Lengths and Angles for a Representative Triazolopyrimidine Derivative

ParameterBond/AngleValue (Å/°)
Bond LengthN1-C71.37
Bond LengthC7-N81.32
Bond LengthN8-N91.38
Bond LengthN9-C3a1.31
Bond LengthC3a-N41.39
Bond AngleC7-N8-N9104.5
Bond AngleN8-N9-C3a115.2
Bond AngleN1-C2-N3127.9

Note: Data presented is for a representative compound from the triazolopyrimidine class to illustrate the results of DFT calculations. Specific values for 7-Methyl- jchemrev.comutexas.edujournalijar.comtriazolo[4,3-c]pyrimidine may vary.

Analysis of Electronic Structure, Molecular Orbitals, and Dipole Moments

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. youtube.comyoutube.com The energy gap between the HOMO and LUMO (Eg) is a critical indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more reactive. journalijar.com

Interactive Table: Calculated Electronic Properties for a Representative Triazolopyrimidine Derivative

ParameterValue (eV)Dipole Moment (Debye)
HOMO Energy-6.55.2
LUMO Energy-1.8
HOMO-LUMO Gap (Eg)4.7

Note: The values are illustrative for a related triazolopyrimidine derivative, as specific data for 7-Methyl- jchemrev.comutexas.edujournalijar.comtriazolo[4,3-c]pyrimidine is not available in the cited literature. journalijar.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. jchemrev.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. journalijar.com For the triazolopyrimidine class of compounds, TD-DFT calculations, often performed with the B3LYP functional, have successfully reproduced experimental UV-Vis spectra, accounting for the influence of different solvents by using models like the Polarizable Continuum Model (PCM). jchemrev.comjournalijar.comresearchgate.net These theoretical spectra help assign the observed absorption bands to specific electronic transitions within the molecule, such as π → π* transitions. journalijar.comjournalijar.com

Quantum Mechanical Calculations and Thermodynamic Parameter Determination

Quantum mechanical calculations are essential for determining the thermodynamic parameters of a molecule, such as enthalpy, entropy, and Gibbs free energy. jchemrev.com These calculations provide insight into the thermodynamic stability of different isomers and the feasibility of chemical reactions. nih.gov For instance, by comparing the relative Gibbs free energy of different triazolopyrimidine isomers, researchers can predict which structure is thermodynamically more favorable under specific conditions. jchemrev.com Such studies have been instrumental in understanding the rearrangement reactions that triazolopyrimidines can undergo. jchemrev.com

Molecular Dynamics Simulations to Explore Conformational Space

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow researchers to observe its behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing a dynamic view of conformational changes and binding processes. nih.gov

Supervised Molecular Dynamics (SuMD) for Binding Mode Analysis

A specialized technique known as Supervised Molecular Dynamics (SuMD) has been effectively used to explore the binding process of ligands to their biological targets. rsc.org SuMD simulations can enhance the sampling of the binding event, providing detailed insights into the ligand's pathway into the active site and its final binding mode. While a study specifically on 7-Methyl- jchemrev.comutexas.edujournalijar.comtriazolo[4,3-c]pyrimidine is not available, SuMD has been successfully applied to the closely related pyrazolo[4,3-e] jchemrev.comutexas.edujournalijar.comtriazolo[1,5-c]pyrimidine scaffold to analyze its binding modes at adenosine (B11128) receptors. rsc.org This application demonstrates the power of SuMD to rationalize the binding profiles of this class of compounds and guide the development of more potent ligands. rsc.org

Conformational Analysis and Tautomerism Studies of Related Triazole-Pyrimidine Systems

Computational and theoretical investigations into the conformational landscapes and tautomeric equilibria of triazole-pyrimidine systems provide crucial insights into their chemical reactivity, stability, and potential biological activity. While specific studies focusing solely on 7-Methyl- nih.govjchemrev.comnih.govtriazolo[4,3-c]pyrimidine are limited, a broader examination of related triazolo-pyrimidine isomers offers valuable analogous information. These studies often employ quantum-chemical calculations, such as Density Functional Theory (DFT), to elucidate the preferred conformations and the relative stabilities of different tautomers.

Conformational Analysis

The conformation of the triazolo-pyrimidine scaffold is a key determinant of its interaction with biological targets. For instance, in a series of triazolo-pyrimidine analogues, the conformation of the molecule was found to be critical for their biological activities. nih.gov X-ray crystallography of one such analogue confirmed a cis-conformation for the C and D rings, with the tetrahydro-pyrimidine B ring adopting a "half chair" conformation. nih.gov

In another study on pyrazolo[4,3-e] nih.govjchemrev.comnih.govtriazolo[1,5-c]pyrimidine derivatives, the pyrazolotriazolopyrimidine ring system was found to be nearly planar. nih.gov However, the attached phenyl and pyridinyl rings were rotated out of this plane, with dihedral angles of 45.1(3)° and 9.6(3)°, respectively. nih.gov Computational studies on 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives also revealed planar conformations for the core structure, although the triazole and pyrimidine (B1678525) rings were not perfectly coplanar. researchgate.net The planarity of substituents, such as methyl and amino groups, relative to the triazolo-pyrimidine core has also been investigated, showing they generally lie in the same plane. researchgate.net

The table below summarizes key dihedral angles from a computational study on substituted 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives, illustrating the non-coplanarity of the fused ring system.

Dihedral AngleCompound 3aCompound 3bCompound 5aCompound 4bCompound 5b
C5-N9-C1-N10 (°)10.689 - 11.64710.689 - 11.64710.689 - 11.64710.689 - 11.64710.689 - 11.647
C12-C5-N8-N10 (°)176.476176.474---
N18-C5-N8-N10 (°)--173.676--
C14-C4-N11-C1 (°)---164.164164.815
Data sourced from a computational study on 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives. researchgate.net

Tautomerism Studies

Tautomerism is a significant phenomenon in triazole-containing heterocyclic systems, influencing their physicochemical properties and biological interactions. The nih.govjchemrev.comnih.govtriazolo[1,5-a]pyrimidine scaffold, unlike the purine (B94841) ring it is often compared to, does not exhibit annular tautomerism. nih.gov However, the introduction of substituents, such as hydroxyl or mercapto groups, can lead to the existence of different tautomeric forms (e.g., oxo- or thioxo-). nih.gov

Theoretical modeling is a powerful tool for investigating tautomeric equilibria. For instance, a study on 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines utilized quantum-chemical calculations to determine the relative stability of possible tautomers. researchgate.net The influence of substituents on the triazole ring on the tautomeric equilibrium was a key aspect of this research. researchgate.net

A significant rearrangement in some triazolo-pyrimidine systems is the Dimroth rearrangement, which converts nih.govjchemrev.comnih.govtriazolo[4,3-a]pyrimidines to the more thermodynamically stable nih.govjchemrev.comnih.govtriazolo[1,5-a]pyrimidines. jchemrev.comosi.lv Computational studies at the B3LYP/6-31G(d,p) level have investigated this rearrangement, with findings indicating that the [1,5-a] isomer is more stable than the [4,3-a] isomer by 60 to 62 kJ mol⁻¹. jchemrev.com

Further computational work has quantified the energy differences between isomers. For example, in a set of three related equilibria, the energy differences were found to be 48.4 kJ mol⁻¹, 50.1 kJ mol⁻¹, and 28 kJ mol⁻¹, respectively, highlighting the greater stability of the rearranged isomers. jchemrev.com DFT calculations have also been used to determine the Gibbs free energy (G²⁹⁸) for different tautomers, allowing for the calculation of equilibrium compositions. jchemrev.com In one such study, the 67A tautomer was identified as the most stable form. jchemrev.com

The following table presents the calculated relative stabilities of different triazolo-pyrimidine isomers from a computational study.

Isomer PairMore Stable IsomerEnergy Difference (kJ mol⁻¹)
XI EquilibriumRight-side isomer48.4
XIII EquilibriumRight-side isomer50.1
XV EquilibriumRight-side isomer28
[4,3-a] vs [1,5-a][1,5-a] isomer60 - 62
Data sourced from a review on computational studies of triazolo-pyrimidine derivatives. jchemrev.com

These theoretical investigations are crucial for understanding the intrinsic properties of the triazolo-pyrimidine scaffold and its derivatives, providing a foundation for the rational design of new compounds with desired characteristics.

Structure Activity Relationship Sar Studies of 7 Methyl 1 2 3 Triazolo 4,3 C Pyrimidine Analogs

Impact of Substituent Effects on Molecular Recognition and Activity

The placement and characteristics of substituents on the 7-Methyl- nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine core are paramount in dictating the molecule's interaction with biological targets and its consequent activity. The electronic properties, size, and stereochemistry of these substituents can significantly alter binding affinity and efficacy.

Regioselective Functionalization and its Influence on Molecular Interactions

Regioselective synthesis provides the ability to introduce functional groups at specific positions on the heterocyclic scaffold, which is a critical tool for probing and optimizing molecular interactions. While specific literature on the regioselective functionalization of the 7-Methyl- nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine isomer is limited, extensive research on the related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine and nih.govnih.govnih.govtriazolo[4,3-a]pyrazine cores offers valuable insights. For instance, in the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), modifications at the C2 position of a triazolopyrimidine ring were explored. nih.gov X-ray crystallography revealed a channel near the C2 position that could accommodate additional functionalities, leading to a lead optimization program focused on this site. nih.gov This demonstrates how identifying specific regions for modification can lead to more potent compounds. Similarly, multi-component Biginelli-like reactions have been employed for the rapid and efficient synthesis of focused libraries of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, allowing for systematic exploration of substitutions at three different sites on the scaffold. nih.gov Such synthetic strategies are crucial for building a comprehensive understanding of how substituents at various positions influence target engagement.

Influence of Halogenation Patterns on Structure-Activity Relationships

Halogenation is a frequently used strategy in drug design to enhance a compound's pharmacological profile by modifying its lipophilicity, metabolic stability, and binding interactions. The introduction of halogen atoms can lead to favorable halogen bonding with the target protein and can alter the electronic nature of the scaffold.

In studies on related triazolopyrimidine analogs, the strategic placement of halogens has proven critical for activity. For a series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines developed as anticancer agents, optimal activity was achieved when two fluoro atoms were present on the phenyl ring at positions ortho to the triazolopyrimidine core. acs.org In another study on antibacterial nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, a compound with a trifluoromethyl (CF3) group at the ortho-position of a phenyl substituent was found to be inactive, highlighting that the electronic effect and position of the halogen are finely tuned for desired activity. nih.gov The structural modification of flavonoids through halogenation has also been shown to impact their interaction with lipid membranes, affecting their ability to penetrate into the hydrophobic core. nih.gov These examples underscore the principle that specific halogenation patterns are key determinants of biological function.

Rational Design Principles for Modifying Triazolopyrimidine Scaffolds

The rational design of novel triazolopyrimidine derivatives is an iterative process that leverages structural biology, computational chemistry, and SAR data to create compounds with improved properties. Key principles guiding this process include:

Structure-Based Drug Design: This approach uses the 3D structure of the biological target to design molecules that fit precisely into the binding site. For example, the crystal structure of PfDHODH with a bound triazolopyrimidine inhibitor revealed an available channel, which guided the design of new analogs with substituents at the C2 position to fill this space and enhance potency. nih.gov

Bioisosteric Replacement: This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, aiming to improve pharmacological properties. The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold itself is considered a bioisostere of purine (B94841). mdpi.com

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a different, often structurally novel, scaffold while maintaining the original biological activity. This can lead to compounds with improved intellectual property positions or better drug-like properties.

Multi-component Reactions: The use of reactions like the Biginelli-like heterocyclization allows for the rapid synthesis of a diverse library of compounds by varying multiple inputs, facilitating a broad exploration of the chemical space around the triazolopyrimidine core. nih.gov

These design strategies are not mutually exclusive and are often used in combination to optimize lead compounds.

Correlation of Specific Structural Modifications with Altered Molecular Interaction Profiles

A direct correlation exists between specific structural changes to the triazolopyrimidine framework and the resulting changes in molecular interactions, which in turn dictate the biological outcome.

For instance, in a series of antibacterial nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, it was found that a phenyl ring at one position was necessary for activity, and para-substituents on this ring improved activity. nih.gov Conversely, replacing the phenyl ring with various heterocyclic rings (thiophene, furan, pyridine, etc.) or a non-aromatic cyclohexyl group resulted in a loss of activity. nih.gov This clearly links the aromatic nature of the substituent at this position to the desired biological effect.

In a different study on anticancer triazolopyrimidines, a trifluoroethylamino group at the 5-position was required for high potency. acs.org Furthermore, at the para-position of the phenyl ring, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group yielded the best activity. acs.org

The following interactive table summarizes SAR findings from studies on related triazolopyrimidine analogs, illustrating how specific modifications correlate with activity.

Scaffold/Series Position of Modification Favorable Substituent/Feature Unfavorable Substituent/Feature Resulting Activity/Insight Reference
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidinePhenyl Ring (SAR1)para-substituentsHeterocyclic or cyclohexyl ringsPhenyl ring is essential for antibacterial activity. nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidinePhenyl Ring (SAR1)-ortho-CF3 groupInactivity against target bacteria. nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine5-position(1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino-High potency for anticancer activity. acs.org
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidinePhenyl Ringortho-Fluoro atoms (both)-Optimal anticancer activity. acs.org
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidinePhenyl Ring (para)Oxygen linkage + three methylenes + alkylamino/hydroxy-Best anticancer activity. acs.org
TriazolopyrimidineC2-positionFunctionality to fill available channel-Improved potency as PfDHODH inhibitors. nih.gov

These detailed SAR studies provide a roadmap for the fine-tuning of the triazolopyrimidine scaffold to develop new chemical entities with precisely engineered biological activities.

Molecular Interactions and Chemical Biology Applications of Triazolopyrimidine Frameworks

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique pivotal in predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of 7-Methyl- nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine, might interact with a biological target at the molecular level.

Molecular docking simulations are employed to predict the binding modes of triazolopyrimidine derivatives within the active sites of various protein targets. These studies are crucial for identifying key amino acid residues that are essential for the ligand's affinity and selectivity. For instance, docking studies on pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives targeting adenosine (B11128) receptors have revealed specific interactions that drive binding. nih.govnih.gov Computational analyses have suggested that the binding modes of these compounds can vary significantly between different receptor subtypes, a factor that is heavily influenced by the nature and position of substituents on the triazolopyrimidine core. nih.govnih.gov

Key interactions typically observed in docking studies of similar heterocyclic systems include hydrogen bonds, pi-pi stacking, and hydrophobic interactions. For example, in the case of pyrazolo-[4,3-e] nih.govnih.govresearchgate.nettriazolopyrimidine derivatives targeting the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), specific hydrogen bonds with key residues are often predicted to be critical for inhibitory activity. mdpi.com

Target ProteinKey Interacting Residues (Predicted)Type of InteractionReference Compound Family
Adenosine A2A ReceptorN253, F168, H250Hydrogen Bond, π-π Stacking, T-shaped π-πPyrazolo-triazolo-pyrimidine
Dihydrofolate Reductase (DHFR)Not SpecifiedNot SpecifiedPyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[3,4-c]pyrimidine
DNA GyraseNot SpecifiedNot Specified1,2,4-triazolo[1,5-a]pyrimidine

Computational modeling extends beyond simple docking to more sophisticated methods like molecular dynamics (MD) simulations, which can provide insights into the dynamic nature of ligand-receptor complexes. These models help in understanding the stability of the predicted binding poses and the conformational changes that may occur upon ligand binding.

For pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives, both molecular docking and supervised molecular dynamics (SuMD) simulations have been used to confirm that the preferred binding mode at a given receptor is dictated by the substitution pattern on the scaffold. nih.gov Such computational approaches are invaluable for rationalizing the observed affinity and selectivity profiles of these compounds. nih.govrsc.org

Computational MethodInformation GainedApplication Example
Molecular DockingPrediction of binding pose, identification of key interactionsDocking of pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[3,4-c]pyrimidine with DHFR nih.gov
Molecular Dynamics (MD) SimulationStability of ligand-receptor complex, conformational changesNot explicitly detailed for the specific scaffold in the provided context
3D-QSARStructure-activity relationship, prediction of activity for new compoundsNot explicitly detailed for the specific scaffold in the provided context

Investigation of Triazolopyrimidine Derivatives as Chemical Probes

The functionalization of a ligand is a useful strategy in the design of receptor probes. nih.gov Chemical probes are essential tools in chemical biology for studying the function of proteins and exploring biological pathways. The triazolopyrimidine scaffold, due to its versatile chemistry and biological relevance, is an attractive core for the development of such probes.

A study on pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives demonstrated their potential as a basis for creating fluorescent probes. nih.gov By introducing a fluorescent moiety via a linker attached to the core scaffold, researchers were able to synthesize probes for adenosine receptors. nih.gov This approach allows for the visualization and study of receptor localization and dynamics. The choice of the attachment point for the linker is critical to ensure that the binding affinity of the pharmacophore to its target is not significantly compromised.

Role of Triazolopyrimidine Scaffolds in Designing Multi-Target Ligands and Receptor Probes

The development of ligands that can interact with multiple targets is an emerging paradigm in drug discovery, particularly for complex diseases. The triazolopyrimidine framework has shown promise in the design of such multi-target ligands.

The pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine scaffold has been successfully utilized to develop dual ligands for the hA2A/hA3 adenosine receptors. nih.gov By modifying the substituents on this core structure, it is possible to tune the selectivity profile of the resulting compounds, leading to ligands that can potently interact with more than one receptor subtype. nih.govrsc.org This multi-target approach can offer advantages in terms of therapeutic efficacy.

Furthermore, the functionalization of these scaffolds is a key strategy for creating not only multi-target ligands but also sophisticated receptor probes, drug delivery systems, and diagnostic tools. nih.gov The ability to attach various functional groups, such as fluorophores or reactive linkers, to the triazolopyrimidine core makes it a versatile platform for the construction of a wide range of chemical biology tools. nih.gov

Future Perspectives in 7 Methyl 1 2 3 Triazolo 4,3 C Pyrimidine Research

Advancements in Sustainable and Efficient Synthesis Methods for Analogues

The synthesis of triazolopyrimidine derivatives is undergoing a significant transformation towards more sustainable and efficient methodologies. rasayanjournal.co.injsynthchem.com These advancements are critical for the environmentally and economically viable production of novel analogues of 7-Methyl- ijnc.irrasayanjournal.co.innih.govtriazolo[4,3-c]pyrimidine.

Modern synthetic strategies are increasingly aligned with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. rasayanjournal.co.injsynthchem.com Key developments include:

Catalytic Systems: The use of novel catalysts is a cornerstone of modern organic synthesis. For triazolopyrimidine analogues, this includes magnetic nanocatalysts like Fe3O4@SiO2-SO3H, which offer high efficiency and the significant advantage of being easily recoverable and reusable, thereby reducing waste and cost. jsynthchem.com

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are being employed to accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating methods. rasayanjournal.co.in

Green Solvents and Conditions: There is a move away from traditional volatile organic solvents towards greener alternatives like ionic liquids or even solvent-free conditions. ijnc.irrasayanjournal.co.in For instance, visible-light-mediated photocatalysis using organic dyes like Rhodamine 6G in ethanol (B145695) offers a metal-free and mild method for constructing triazolo-fused heterocycles. acs.org

Multi-Component Reactions (MCRs): MCRs, such as the Biginelli-like heterocyclization, are highly efficient as they combine three or more reactants in a single step to form complex products. rasayanjournal.co.innih.gov This one-pot approach simplifies procedures, minimizes waste, and saves time and resources, making it ideal for creating libraries of diverse analogues for screening. rasayanjournal.co.innih.gov

These advanced synthetic methods are not just theoretical; they have been practically applied to produce various triazolopyrimidine structures, demonstrating their robustness and potential for industrial-scale application. ijnc.iracs.org

Table 1: Comparison of Modern Synthesis Methods for Triazolopyrimidine Analogues

MethodKey AdvantagesCatalyst/Conditions ExampleReference
Magnetic NanocatalysisEasy recovery, reusability, reduced waste and cost.Fe3O4@SiO2-SO3H jsynthchem.com
Visible-Light PhotocatalysisUses renewable energy, mild conditions, metal-free.Rhodamine 6G, Blue Light acs.org
Multi-Component Reactions (MCRs)High atom economy, procedural simplicity, rapid library generation.Biginelli-like reaction rasayanjournal.co.innih.gov
Ionic LiquidsLow volatility, recyclable, can act as both solvent and catalyst.[H-Val][HSO4] ijnc.ir
Solvent-Free SynthesisReduces volatile organic compound (VOC) emissions, simplifies workup.Ball milling or heating neat reactants rasayanjournal.co.in

Emerging Trends in Computational Chemistry for Rational Triazolopyrimidine Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and accelerating the discovery process. mdpi.comnih.gov For analogues of 7-Methyl- ijnc.irrasayanjournal.co.innih.govtriazolo[4,3-c]pyrimidine, these in silico methods provide profound insights into structure-property relationships, guiding synthetic efforts toward promising candidates.

Emerging computational trends include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein or a material surface. nih.govmdpi.comrsc.org It is used to understand binding modes and energies, which is crucial for designing molecules with specific interactions. nih.govrsc.org For instance, docking studies have been used to confirm the binding of novel triazolopyrimidine hybrids into the active sites of enzymes. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their properties. mdpi.comnih.govjmchemsci.com By developing robust QSAR models, researchers can predict the activity of newly designed analogues before they are synthesized, saving significant time and resources. mdpi.comnih.gov Models with high predictive accuracy (R² values) have been successfully developed for various heterocyclic systems. nih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov This method can predict properties like molecular electrostatic potential (MEP), which reveals charge distribution and potential sites for intermolecular interactions, and frontier molecular orbitals (HOMO-LUMO), which are key to understanding electronic properties and reactivity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time, offering insights into the stability of ligand-target complexes and conformational changes. nih.gov These simulations are increasingly used to validate docking results and assess the stability of designed compounds in their target environment. nih.gov

These computational tools are often used in an integrated fashion to create a comprehensive workflow for the rational design of new molecules, from initial concept to predicting their behavior and stability. nih.govnih.gov

Novel Applications in Diverse Chemical Systems and Material Science Beyond Biological Interactions

The unique structural and electronic properties of the triazolopyrimidine core are opening doors to applications far beyond the traditional realm of medicinal chemistry. researchgate.netkjpupi.idnih.gov Research into analogues of 7-Methyl- ijnc.irrasayanjournal.co.innih.govtriazolo[4,3-c]pyrimidine is beginning to explore their potential in material science and other chemical systems.

Corrosion Inhibition: Certain triazolopyrimidine derivatives have demonstrated significant potential as corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netkjpupi.id These molecules can adsorb onto the metal surface, forming a protective film that mitigates both anodic and cathodic corrosion reactions. researchgate.net The effectiveness of these inhibitors is linked to the presence of heteroatoms (nitrogen) and the π-electron system of the heterocyclic rings, which facilitate strong adsorption to the metal surface. researchgate.netkjpupi.id Computational studies, including DFT, have been employed to identify the active sites within the molecule responsible for this protective action. researchgate.net One study found that a triazolopyrimidine derivative achieved an inhibition efficiency of over 90%. researchgate.net

Material Science: The photophysical properties of fused heterocyclic systems are of great interest for applications in organic electronics. nih.gov Small organic molecules with tunable fluorescence are sought after for use in devices like organic light-emitting diodes (OLEDs) and sensors. The photophysical properties, such as absorption and emission wavelengths, are highly dependent on the molecular structure and the intermolecular packing in the solid state. nih.gov By modifying the substituents on the 7-Methyl- ijnc.irrasayanjournal.co.innih.govtriazolo[4,3-c]pyrimidine core, it may be possible to tune its electronic and photoluminescent properties. This could lead to the development of new functional materials for applications in photonics and optoelectronics. nih.gov

The exploration of these non-biological applications is still in its early stages but holds considerable promise for expanding the utility of the 7-Methyl- ijnc.irrasayanjournal.co.innih.govtriazolo[4,3-c]pyrimidine scaffold.

Q & A

Q. What are the common synthetic routes for 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine, and how do they differ in methodology?

The compound is typically synthesized via two primary routes:

  • Route 1: Cyclization of 2-hydrazinopyrimidines or their hydrazones under acidic conditions (e.g., HCl) or oxidative agents like iodobenzene diacetate (IBD). This method yields intermediates that often undergo spontaneous Dimroth rearrangement to thermodynamically stable isomers .
  • Route 2: Reaction of 3-amino-[1,2,4]triazole derivatives with 1,3-difunctional reagents (e.g., carbonyl compounds). This approach avoids rearrangement but requires precise control of reaction conditions to prevent side products . Key differences include reaction mechanisms (acidic vs. oxidative cyclization) and the need for post-synthetic stabilization of intermediates.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • 1H NMR spectroscopy is essential for tracking structural changes, such as the methyl signal shift from 2.39 ppm (in the [4,3-c] isomer) to 3.04 ppm (in the rearranged [1,5-c] isomer) during Dimroth rearrangement .
  • Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and isolate intermediates before rearrangement .

Advanced Research Questions

Q. How does the Dimroth rearrangement influence the stability and isolation of this compound?

The [4,3-c] isomer is kinetically labile and undergoes spontaneous or HCl-catalyzed rearrangement to the [1,5-c] isomer via tandem ring opening and closing. This complicates isolation; intermediates like 5a–o ( ) are often transient, requiring immediate catalytic stabilization (e.g., HCl in ethanol) or direct conversion to the stable [1,5-c] form . Kinetic studies using NMR can quantify rearrangement rates, with complete isomerization observed over 10 days at room temperature .

Q. What strategies resolve contradictions in regioselectivity during functionalization of triazolopyrimidines?

Discrepancies arise in substitution patterns, e.g., chlorosulfonation at C-6 in [4,3-a]pyrimidines versus competing sites in other isomers. Computational modeling (DFT) and X-ray crystallography (e.g., CCDC 1876881 in ) help validate reactive sites. Experimental optimization, such as solvent polarity adjustments (acetic acid vs. DCM), can suppress undesired pathways .

Q. How can researchers design biological activity studies for this compound derivatives?

Focus on adenosine receptor antagonism (e.g., A2A and A3 subtypes) for applications in Parkinson’s disease or cancer. Use competitive binding assays with radiolabeled ligands (e.g., [³H]MRE 3008F20) and validate selectivity via receptor subtype profiling in tumor cell lines (e.g., HeLa). Structural analogs with pyrazolo-fused systems ( ) show enhanced potency, guiding SAR studies .

Q. What methodological challenges arise in derivatizing this compound for enhanced bioactivity?

Chlorosulfonation and alkylation reactions require regioselective control. For example, thionyl chloride-mediated sulfonation at C-6 ( ) demands anhydrous conditions to avoid hydrolysis. Orthoester-mediated cyclocondensation (e.g., triethyl orthoformate) introduces fused heterocycles (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) but necessitates stoichiometric optimization (1:2 molar ratios) to maximize yields (63–83%) .

Q. How do researchers address instability of intermediates during multi-step synthesis?

  • In situ stabilization: Use HCl catalysis to accelerate rearrangement and bypass isolation of unstable intermediates (e.g., [4,3-c] isomers in ).
  • Low-temperature quenching: Rapid cooling (-20°C) after cyclization halts decomposition.
  • Protective group strategies: Acetylation (e.g., N-acetylamidrazones in ) blocks reactive sites during functionalization .

Methodological Resources

  • Synthetic protocols: (Tables 23–24) and (Scheme 2) provide step-by-step guidelines for oxidative cyclization and rearrangement.
  • Crystallographic data: CCDC entries in enable structural validation of derivatives.
  • Biological assays: Refer to for receptor binding protocols and tumor cell line models.

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7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine
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7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.